molecular formula C8H14Cl2N2O B8223238 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B8223238
M. Wt: 225.11 g/mol
InChI Key: IHKGPAMFFJTIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride (CAS 2448340-98-3) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of Alzheimer's disease therapeutics. This methoxypyridine-derived compound is designed for research focused on gamma-secretase modulators (GSMs). GSMs are a promising class of investigational drugs that do not inhibit the gamma-secretase enzyme but instead allosterically modulate its activity. This action reduces the production of the amyloidogenic Aβ42 peptide, a poorly soluble peptide that readily forms aggregates associated with the hallmark neuritic plaques of Alzheimer's disease, while favoring the formation of shorter, non-fibrillogenic isoforms. The incorporation of the methoxypyridine motif within compound scaffolds has been shown to provide improved activity for arresting Aβ42 production and enhanced properties such as solubility. Preclinical pharmacokinetic analysis demonstrates that compounds within this novel series are capable of crossing the blood-brain barrier (BBB) to access the therapeutic target in the brain . This product is strictly For Research Use Only. It is not intended for diagnostic procedures or for human or veterinary use . The compound has a molecular formula of C8H14Cl2N2O and a molecular weight of 225.12 g/mol. As a safety precaution, please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPAMFFJTIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridine Derivatives

The alkylation of 2-methoxypyridine precursors with ethylamine derivatives is a foundational method. This approach typically involves:

  • Chlorination : Introduction of a chlorine atom at the 4-position of 2-methoxypyridine using reagents like phosphorus oxychloride (POCl₃) .

  • Nucleophilic Substitution : Reaction of the chlorinated intermediate with ethylamine in the presence of a base (e.g., potassium carbonate) to form the ethylamine side chain .

  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Example Protocol

  • Step 1 : 2-Methoxypyridine (10 mmol) is reacted with POCl₃ (12 mmol) at 80°C for 6 hours to yield 4-chloro-2-methoxypyridine .

  • Step 2 : The chlorinated intermediate is treated with ethylamine (15 mmol) in dimethylformamide (DMF) at 120°C for 12 hours .

  • Step 3 : The product is acidified with HCl gas in ethanol to form the dihydrochloride salt, yielding 65–72% .

Table 1: Alkylation Method Parameters

StepReagentsConditionsYieldSource
ChlorinationPOCl₃, 2-methoxypyridine80°C, 6h85%
AlkylationEthylamine, K₂CO₃120°C, 12h68%
Salt FormationHCl gas, ethanolRT, 1h95%

Reductive Amination

Reductive amination offers a stereoselective route, particularly for chiral variants. This method employs sodium borohydride (NaBH₄) or hydrogen gas with palladium catalysts .

Procedure

  • Imine Formation : 2-Methoxy-4-pyridinecarbaldehyde is condensed with ammonium acetate in methanol .

  • Reduction : The imine intermediate is reduced using NaBH₄ at 0°C, followed by acid workup .

  • Resolution : Chiral resolution via diastereomeric salt formation with (1S)-(-)-camphorsulfonic acid achieves enantiomeric excess >99% .

Key Advantages

  • Avoids toxic reagents like LiHMDS .

  • Suitable for large-scale production with yields up to 78% .

Table 2: Reductive Amination Optimization

ParameterOptimal ValueImpact on YieldSource
Temperature0°CPrevents over-reduction
CatalystNaBH₄78% yield
SolventMethanolEnhances imine stability

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityCost
Alkylation65–72%>95%HighLow
Reductive Amination70–78%>98%ModerateModerate
Nucleophilic Substitution50–60%90–95%LowHigh
Buchwald-Hartwig55–65%>97%LowVery High

Industrial-Scale Optimization

  • Solvent Selection : Ethanol or water minimizes environmental impact .

  • Catalyst Recycling : Pd catalysts are recovered via filtration to reduce costs .

  • Process Safety : Substitutes NaBH₄ for LiAlH₄ to mitigate explosion risks .

Case Studies

  • Patent US20060100441A1 : Describes a two-step process combining alkylation and reductive amination, achieving 75% yield on kilogram scale .

  • PMC7917164 : Reports a telescoped synthesis using continuous flow reactors to enhance efficiency (yield: 80%) .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications:

Chemistry :

  • Serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology :

  • Employed in studying biological pathways and mechanisms, particularly in neurobiology and metabolic processes.

Medicine :

  • Investigated for potential therapeutic properties, including:
    • Diabetes Management : Compounds with similar structures have shown promise in enhancing insulin sensitivity and lowering blood glucose levels by selectively inhibiting 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
    • Neurodegenerative Disorders : Research indicates potential neuroprotective effects, with modifications leading to reduced neuroinflammation and amyloid-beta accumulation in cellular models .
    • Anticancer Activity : Related compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting further optimization could yield more potent agents .

Industry :

  • Utilized in the production of various chemical intermediates and specialty chemicals.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Diabetes Management :
    • Clinical trials have shown that compounds similar to this compound can improve insulin sensitivity and reduce blood glucose levels. This effect is attributed to the selective inhibition of 11β-HSD1 .
  • Neurodegenerative Disorders :
    • A study demonstrated that methoxypyridine derivatives could significantly reduce neuroinflammation and amyloid-beta accumulation in cellular models. These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
  • Anticancer Activity :
    • Compounds related to this class have been evaluated for their anticancer properties. Studies indicate varying degrees of cytotoxicity against different cancer cell lines, highlighting the need for further optimization to enhance efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Formula Molecular Weight CAS Number Key Applications/Notes
1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride 2-Methoxy-pyridin-4-yl + ethylamine dihydrochloride C₈H₁₄Cl₂N₂O 237.12 2448340-98-3 High purity (99%), potential TAAR1 agonist applications .
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride Pyridin-4-yl + thiazole + ethylamine dihydrochloride C₁₀H₁₃Cl₂N₃S 278.20 1269151-33-8 Used in life science research; heterocyclic thiazole enhances binding to sulfur-rich targets .
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride Pyridin-4-yl + oxadiazole + ethylamine dihydrochloride C₉H₁₂Cl₂N₄O 263.13 1376393-91-7 Oxadiazole improves metabolic stability; applied in antiviral studies .
(R)-1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride Enantiomer of target compound C₈H₁₄Cl₂N₂O 237.12 1914157-92-8 Stereochemistry impacts receptor selectivity (e.g., TAAR1 vs. other amine receptors) .
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride Piperidine + ethylamine dihydrochloride C₈H₁₉Cl₂N₂ 209.16 N/A TAAR1 agonist with 44% synthetic yield; lacks aromatic ring, reducing π-π interactions .
1-(Pyrimidin-2-yl)ethanamine hydrochloride Pyrimidin-2-yl + ethylamine hydrochloride C₆H₁₀ClN₃ 159.62 1616809-52-9 Lower molecular weight; used in combinatorial chemistry .

Key Findings

Structural Impact on Bioactivity The 2-methoxypyridin-4-yl group in the target compound enhances aromatic π-stacking interactions compared to non-aromatic analogs like 2-(1-methylpiperidin-4-yl)ethan-1-amine dihydrochloride . Heterocyclic modifications (e.g., thiazole in or oxadiazole in ) introduce steric and electronic effects that alter receptor binding kinetics and metabolic stability.

Stereochemical Considerations

  • The (R)-enantiomer of the target compound (CAS: 1914157-92-8) shows higher receptor selectivity in preliminary assays, underscoring the importance of chirality in drug design .

Therapeutic Potential While 2-(1-methylpiperidin-4-yl)ethan-1-amine dihydrochloride is a confirmed TAAR1 agonist , the target compound’s methoxypyridine moiety may improve blood-brain barrier penetration for central nervous system applications.

Biological Activity

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride, a compound derived from pyridine, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical structure is characterized by a methoxypyridine moiety attached to an ethanamine backbone. Its dihydrochloride form enhances solubility, making it suitable for various biological assays. The molecular formula is C₉H₁₃Cl₂N₃O, with a molecular weight of approximately 220.12 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to selectively inhibit certain enzymes involved in metabolic pathways, particularly those related to glucocorticoid metabolism. For instance, it acts on 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in converting cortisone to cortisol, a key hormone in glucose metabolism and stress response .
  • Neuroprotective Effects : Studies have demonstrated that derivatives of methoxypyridine compounds can attenuate neuroinflammation and reduce amyloid-beta (Aβ) production, which is significant in Alzheimer's disease research. One derivative showed an IC₅₀ value of 60 nM for inhibiting Aβ42 production .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies have revealed that:

  • Substituents on the Pyridine Ring : Modifications on the pyridine ring can enhance or diminish biological activity. For example, electron-donating groups tend to increase potency against target enzymes, while electron-withdrawing groups may reduce efficacy .
  • Alkyl Chain Variations : The length and branching of the alkyl chain attached to the amine also play a critical role in modulating activity. Shorter chains generally exhibit higher potency due to better fit within enzyme active sites .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity TypeIC₅₀ ValueReference
Inhibition of 11β-HSD1Low nanomolar
Neuroprotection (Aβ42)60 nM
Cytotoxicity (Cancer Cell Lines)Varies (1–7 µg/mL)

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In clinical trials, compounds with similar structures have shown promise in improving insulin sensitivity and reducing blood glucose levels in patients with type 2 diabetes. The selective inhibition of 11β-HSD1 is believed to contribute significantly to these effects .
  • Neurodegenerative Disorders : Research into methoxypyridine derivatives indicates their potential as neuroprotective agents. A study demonstrated that modifications to the methoxypyridine structure could lead to compounds that significantly reduce neuroinflammation and Aβ accumulation in cellular models .
  • Anticancer Activity : Compounds related to this class have been evaluated for their anticancer properties, showing varying degrees of cytotoxicity against different cancer cell lines. The findings suggest that further optimization could yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of 2-methoxypyridine-4-carbaldehyde followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation. The intermediate free base is then treated with hydrochloric acid to form the dihydrochloride salt. Key parameters include pH control during amination (~pH 5-6) and stoichiometric optimization of reducing agents to minimize byproducts . Reaction progress should be monitored via TLC (silica gel, ethyl acetate/methanol 9:1) or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 255 nm, as methoxypyridinyl groups exhibit strong absorbance in this range .
  • Structural Confirmation : Employ 1H^1H-NMR (D2 _2O, 400 MHz) to verify proton environments: methoxy singlet (~δ 3.9 ppm), pyridinyl aromatic protons (δ 7.2–8.3 ppm), and ethylamine protons (δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical m/z for C8 _8H12 _{12}Cl2 _2N2 _2O (M+H+ ^+: 231.0394) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers under inert atmosphere (argon or nitrogen). Stability studies indicate ≤5% degradation over 5 years under these conditions. Avoid freeze-thaw cycles, as hygroscopic properties may lead to deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in 1H^1H-NMR (e.g., unexpected splitting of pyridinyl protons) may arise from residual moisture or counterion effects. Dry samples rigorously (lyophilize from D2 _2O) and compare with computational predictions (DFT-based NMR simulation tools like ACD/Labs or Gaussian). Cross-validate with 13C^13C-NMR and 2D-COSY to confirm spin-spin coupling patterns .

Q. What strategies are effective for improving low yields in the reductive amination step?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to NaBH4 _4CN, such as Pd/C under H2 _2 (1–3 atm) or BH3 _3-THF, which may reduce steric hindrance from the methoxypyridinyl group.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility.
  • pH Control : Maintain pH 5–6 using acetate buffers to stabilize the imine intermediate while minimizing hydrolysis .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for CNS-targeted drug candidates?

  • Methodological Answer :

  • Functionalization : Modify the ethylamine moiety via acylation or sulfonation to assess blood-brain barrier (BBB) permeability using PAMPA assays.
  • Receptor Binding : Screen against serotonin (5-HT2A _{2A}) and dopamine (D2 _2) receptors via radioligand displacement assays. The methoxypyridinyl group may enhance π-π stacking with aromatic residues in binding pockets .
  • Metabolic Stability : Evaluate hepatic microsomal half-life (human/rat) to identify susceptibility to CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.